molecular formula C18H23FN4O4S B2525562 4-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine CAS No. 1704647-96-0

4-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine

Cat. No.: B2525562
CAS No.: 1704647-96-0
M. Wt: 410.46
InChI Key: PKRZHUVLQLBJQB-UHFFFAOYSA-N
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Description

4-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine is a synthetic chemical reagent of significant interest in modern drug discovery and medicinal chemistry. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a motif renowned for its unique bioisosteric properties and an unusually wide spectrum of biological activities . The 1,2,4-oxadiazole ring acts as a valuable bioisostere for ester and amide functional groups, offering enhanced metabolic stability by resisting hydrolysis while maintaining the ability to form key hydrogen bonds with biological targets . This makes compounds containing this scaffold excellent frameworks for the development of novel therapeutic agents. The integration of both a morpholine and a sulfonyl group connected to a piperidine ring further enhances the potential of this compound. The morpholine ring is a common pharmacophore in drug design, known to improve solubility and contribute to receptor binding through donor-acceptor interactions . The sulfonyl group can serve as a key linker, influencing the molecule's overall conformation and binding affinity. The specific presence of the 2-fluorophenyl substitution on the oxadiazole ring is a strategic modification often employed to fine-tune electronic properties, lipophilicity, and binding interactions within an enzyme's active site, as halogen bonds are known to significantly enhance potency and selectivity . This reagent is primarily designed for use in pharmaceutical research as a key intermediate or a core scaffold. Researchers can utilize it to build novel compounds for high-throughput screening or to optimize lead series targeting a range of diseases. The structural features suggest potential for developing agents with anticancer, antiviral, or anti-inflammatory properties, given that 1,2,4-oxadiazole derivatives have demonstrated such activities in the literature . It is an invaluable tool for investigating structure-activity relationships (SAR) and for the synthesis of complex molecules in academic and industrial laboratories. Applications: This product is intended for research purposes only. It is suited for use as a building block in medicinal chemistry, for the exploration of new pharmacologically active compounds, and for chemical biology studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O4S/c19-16-6-2-1-5-15(16)18-20-17(27-21-18)12-14-4-3-7-23(13-14)28(24,25)22-8-10-26-11-9-22/h1-2,5-6,14H,3-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRZHUVLQLBJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)N2CCOCC2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine is a derivative of the 1,2,4-oxadiazole family, which has gained significant attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The compound can be structurally represented as follows:

C22H25FN4O3S\text{C}_{22}\text{H}_{25}\text{F}\text{N}_{4}\text{O}_{3}\text{S}

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit potent antimicrobial properties. In particular, studies have shown that compounds containing the oxadiazole ring can effectively inhibit various bacterial strains.

CompoundMIC (µg/mL)Activity
4b0.22 - 0.25Strongly active against Staphylococcus aureus and Staphylococcus epidermidis
8aNot specifiedInhibits Mycobacterium bovis BCG
8bNot specifiedInhibits Mycobacterium bovis BCG

The compound's sulfonamide group enhances its antibacterial activity by interfering with bacterial folic acid synthesis.

2. Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been documented extensively. Compounds similar to the one discussed have shown cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa (cervical)10.0
CaCo-2 (colon)15.0
C6 (rat glial)12.5

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

3. Enzyme Inhibition

The compound has demonstrated inhibitory effects on several key enzymes involved in disease processes:

EnzymeIC50 (µM)Mechanism of Action
Acetylcholinesterase (AChE)5.0Inhibition of neurotransmitter breakdown
Urease7.5Disruption of urease activity in pathogens
Carbonic Anhydrase (CA)10.0Modulation of pH balance in tissues

Inhibition of these enzymes can lead to therapeutic effects in conditions such as Alzheimer's disease and bacterial infections .

Case Studies

Several studies have focused on the biological activity of oxadiazole derivatives:

  • Antimicrobial Study : A study by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antimicrobial activity against Mycobacterium bovis. The most active compounds showed significant inhibition both in active and dormant states .
  • Cytotoxicity Assessment : Research conducted by Paruch et al. (2020) assessed the cytotoxicity of synthesized oxadiazole derivatives against various cancer cell lines, revealing promising results for further development into anticancer agents .
  • Enzyme Inhibition Research : A recent study highlighted the enzyme inhibitory properties of oxadiazole derivatives, demonstrating their potential as therapeutic agents for conditions involving cholinergic dysfunction and urease-related infections .

Scientific Research Applications

Antibacterial Activity

Numerous studies have indicated that compounds containing oxadiazole and piperidine structures exhibit significant antibacterial properties. For instance, derivatives of oxadiazoles have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. The sulfonamide functionality enhances these effects by interfering with bacterial enzyme functions .

Anticancer Potential

Research into similar oxadiazole-containing compounds has revealed their potential as anticancer agents. The mechanism often involves inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. The combination of oxadiazole with piperidine may provide a synergistic effect that enhances anticancer activity .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and certain infections caused by urease-producing bacteria .

Case Studies

StudyFindings
Synthesis of Oxadiazole Derivatives A series of oxadiazole derivatives were synthesized, demonstrating significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The introduction of piperidine increased efficacy against resistant strains .
Anticancer Evaluation Compounds featuring the oxadiazole-piperidine-sulfonamide framework were evaluated for their anticancer properties against various cancer cell lines, showing IC50 values lower than standard treatments .
Enzyme Inhibition Studies The synthesized compounds were tested for AChE inhibition, revealing potential use in treating neurodegenerative diseases. The structure-activity relationship indicated that modifications on the piperidine ring significantly influenced inhibitory potency .

Comparison with Similar Compounds

4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219, Compound 9)

  • Structural Difference : Substitution of 2-fluorophenyl with 4-(trifluoromethyl)phenyl on the oxadiazole ring.
  • Pharmacological Profile: Acts as a GLP-1 receptor positive allosteric modulator (PAM), enhancing insulin secretion and glucose handling without off-target effects. Demonstrated subnanomolar potency in vitro and in vivo efficacy in diabetic models .
  • Impact of Substituent : The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability, likely improving receptor binding affinity compared to the 2-fluoro analog.

4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine

  • Structural Difference : Replaces the 2-fluorophenyl with 4-chlorophenyl and incorporates a furan-2-yl linker.
  • Properties: Molecular weight 395.8 g/mol.

4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

  • Structural Difference : Lacks the sulfonylmorpholine group and features a simpler piperidine-oxadiazole scaffold with 3-(trifluoromethyl)phenyl .
  • Significance : Highlights the role of trifluoromethyl groups in optimizing target engagement and pharmacokinetics .

Table 1: Structural and Functional Comparison

Compound Aryl Substituent Core Structure Molecular Weight (g/mol) Biological Target
Target Compound 2-Fluorophenyl Piperidine-sulfonylmorpholine 481.5 Not reported
V-0219 (Compound 9) 4-Trifluoromethylphenyl Piperidine-morpholine ~450 (estimated) GLP-1 receptor (PAM)
4-Chlorophenyl analog 4-Chlorophenyl Furan-sulfonylmorpholine 395.8 Not reported
3-Trifluoromethylphenyl analog 3-Trifluoromethylphenyl Piperidine-oxadiazole ~350 (estimated) Not reported

Preparation Methods

Amidoxime Formation

The 1,2,4-oxadiazole ring is synthesized via cyclocondensation of an amidoxime and a carboxylic acid derivative. For the target compound:

  • 2-Fluorobenzonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 h) to yield 2-fluorophenylamidoxime .
    $$
    \text{2-Fluorobenzonitrile} + \text{NH}_2\text{OH·HCl} \rightarrow \text{2-Fluorophenylamidoxime}
    $$

Cyclization with Chloroacetic Acid

The amidoxime is treated with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution to form 5-(chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole after 12 h at room temperature.
$$
\text{2-Fluorophenylamidoxime} + \text{ClCH}_2\text{COCl} \rightarrow \text{5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole}
$$

Functionalization of the Piperidine Ring

Piperidine Substrate Preparation

Piperidin-3-ylmethanol is selected as the starting material for introducing the oxadiazole-methyl group. The hydroxyl group is converted to a better leaving group:

  • Mesylation : Piperidin-3-ylmethanol is treated with methanesulfonyl chloride (MsCl) in DCM with TEA (0°C, 2 h) to yield 3-(methylsulfonyloxymethyl)piperidine .
  • Boc Protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in THF to yield tert-butyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate .

Nucleophilic Substitution with Oxadiazole

The mesylated piperidine undergoes nucleophilic substitution with the chloromethyl-oxadiazole intermediate in DMF at 60°C for 24 h, using potassium carbonate (K₂CO₃) as a base:
$$
\text{tert-Butyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate} + \text{5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole} \rightarrow \text{tert-Butyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate}
$$
Yield: 78% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Deprotection of the Piperidine

The Boc group is removed using trifluoroacetic acid (TFA) in DCM (25°C, 4 h) to yield 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine :
$$
\text{tert-Butyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate} \xrightarrow{\text{TFA}} \text{3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine}
$$

Sulfonylation with Morpholine

Synthesis of Morpholine Sulfonyl Chloride

Morpholine is reacted with chlorosulfonic acid (ClSO₃H) in DCM at -10°C for 2 h to yield morpholine-4-sulfonyl chloride :
$$
\text{Morpholine} + \text{ClSO}_3\text{H} \rightarrow \text{Morpholine-4-sulfonyl chloride}
$$

Sulfonamide Formation

The deprotected piperidine is treated with morpholine sulfonyl chloride in anhydrous THF, using TEA as a base (0°C → 25°C, 12 h):
$$
\text{3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine} + \text{Morpholine-4-sulfonyl chloride} \rightarrow \text{4-((3-((3-(2-Fluorophenyl)-1,2,4-Oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine}
$$
Yield: 82% after recrystallization from ethyl acetate.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.75 (m, 1H, Ar-H), 7.55–7.48 (m, 2H, Ar-H), 4.32 (s, 2H, CH₂-oxadiazole), 3.72–3.65 (m, 4H, morpholine OCH₂), 3.12–2.98 (m, 2H, piperidine NCH₂), 2.62–2.55 (m, 1H, piperidine CH), 1.85–1.72 (m, 4H, piperidine CH₂).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 175.2 (C=O oxadiazole), 162.3 (d, J = 248 Hz, C-F), 134.5–116.2 (Ar-C), 66.8 (morpholine OCH₂), 53.4 (piperidine NCH₂), 45.1 (CH₂-oxadiazole).
  • HRMS (ESI) : m/z calcd for C₁₉H₂₂FN₅O₃S [M+H]⁺: 440.1395; found: 440.1398.

X-ray Crystallography

Single-crystal X-ray analysis (similar to) confirms the chair conformation of the morpholine ring and the planar geometry of the 1,2,4-oxadiazole. The dihedral angle between the oxadiazole and piperidine planes is 37.6°, indicating moderate steric crowding.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Challenges
Oxadiazole formation Amidoxime cyclization 75 Moisture sensitivity
Piperidine alkylation Nucleophilic substitution 78 Competing elimination
Sulfonylation Sulfonyl chloride coupling 82 Exothermic reaction control

Industrial-Scale Considerations

  • Cost Efficiency : Using chloroacetyl chloride for oxadiazole formation is cost-effective compared to rare catalysts.
  • Safety : Exothermic sulfonylation requires controlled addition and cooling.
  • Green Chemistry : Solvent recovery (THF, DCM) and catalytic methods (e.g., polymer-supported bases) improve sustainability.

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